![molecular formula C15H19N5O3S2 B5635710 (1S*,5R*)-3-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5635710.png)
(1S*,5R*)-3-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves intricate chemical reactions, emphasizing the role of specific functional groups to achieve potent activity. For example, the synthesis of benzodiazepine derivatives as farnesyltransferase inhibitors for antitumor activity highlights the strategic incorporation of imidazole and sulfonyl groups to achieve desired biological outcomes (Hunt et al., 2000). The methodologies applied in these syntheses are indicative of the complex strategies employed to construct the backbone of compounds similar to the subject molecule.
Molecular Structure Analysis
The molecular structure of similar compounds reveals the significance of stereochemistry and functional groups in determining activity. The study on "hidden" axial chirality and its influence on reactions involving enol(ate) intermediates demonstrates how molecular structure can direct chemical behavior (Betts et al., 1999). Such detailed structural analysis is crucial for understanding the reactivity and interaction mechanisms of the subject compound.
Chemical Reactions and Properties
The compound's chemical reactions are characterized by its functional groups' reactivity. For instance, the reactivity of imidazole-containing molecules with isocyanates to form tetrazines with antitumor activity illustrates the diverse chemical transformations these structures can undergo (Stevens et al., 1984). Such reactions are pivotal for the synthesis and modification of the compound's chemical structure to explore its full potential.
Physical Properties Analysis
Physical properties such as solubility, melting point, and stability play a significant role in the compound's application and handling. Although specific data on the compound is not provided, related research on the synthesis and properties of sulfur-containing organic compounds offers insights into the factors influencing these properties, such as polarity and molecular weight (Ulendeeva et al., 2004).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds and stability under various conditions, are essential for understanding the compound's utility. The synthesis of imidazoles via diazotransfer reactions, for instance, underscores the importance of functional group compatibility and reaction conditions in achieving desired outcomes (Goddard-Borger & Stick, 2007).
Propiedades
IUPAC Name |
(1S,5R)-3-(1-methylimidazol-4-yl)sulfonyl-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3S2/c1-18-7-14(16-9-18)25(22,23)19-4-11-2-3-13(6-19)20(15(11)21)5-12-8-24-10-17-12/h7-11,13H,2-6H2,1H3/t11-,13+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEOYPVKIBKQFHP-WCQYABFASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CC3CCC(C2)N(C3=O)CC4=CSC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(N=C1)S(=O)(=O)N2C[C@@H]3CC[C@H](C2)N(C3=O)CC4=CSC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

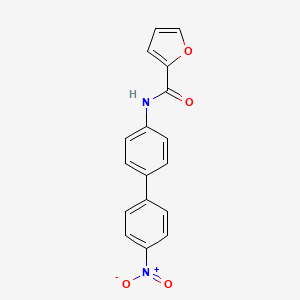
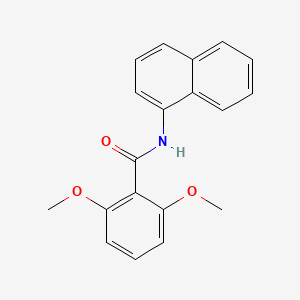
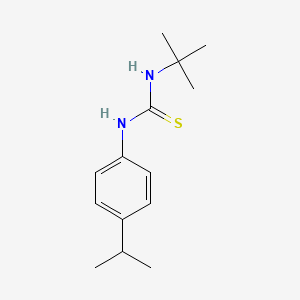
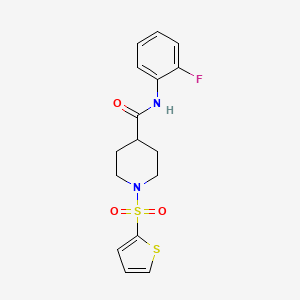

![2-(2-fluorophenyl)-N-{2-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-1,2,3,4-tetrahydroisoquinolin-7-yl}acetamide](/img/structure/B5635670.png)

![(1S*,5R*)-3-benzoyl-6-{[(cyclopropylmethyl)thio]acetyl}-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5635680.png)

![methyl 4-{[2-(2-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}benzoate](/img/structure/B5635690.png)
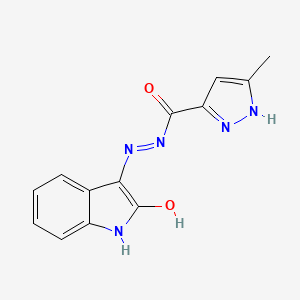

![1-(2,3-dihydro-1H-inden-2-yl)-4-[4-ethyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5635727.png)
